

In-Depth Technical Guide to the Crystalline Structure Analysis of Valbenazine Tosylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Valbenazine tosylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the crystalline structure of **valbenazine tosylate**, a crucial active pharmaceutical ingredient (API). Given the significant impact of polymorphism on the physicochemical properties of a drug substance—including its stability, solubility, and bioavailability—a thorough characterization of its solid-state forms is paramount in drug development.^{[1][2][3]} Valbenazine, marketed as INGREZZA®, is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of tardive dyskinesia.^{[1][2]} It is formulated as a tosylate salt, and numerous crystalline forms of this salt have been identified, underscoring the need for a detailed structural analysis.^{[1][2][3]}

Known Crystalline Forms of Valbenazine Tosylate

Valbenazine tosylate is known to exist in multiple polymorphic forms, which have been primarily characterized using X-ray Powder Diffraction (XRPD).^{[1][2][3]} The following tables summarize the key XRPD peaks for the identified crystalline forms. It is important to note that while extensive XRPD data is available from patent literature, complete single-crystal X-ray diffraction (SC-XRD) data, including unit cell parameters and space groups for these tosylate polymorphs, is not widely published.

Table 1: Summary of XRPD Peaks for Valbenazine Tosylate Polymorphs (Forms T1-T6)

Form	Primary Characteristic Peaks ($2\theta \pm 0.2^\circ$)	Secondary Characteristic Peaks ($2\theta \pm 0.2^\circ$)
T1	5.7, 7.0, 7.6, 14.2, 15.2	15.9, 16.9, 17.8, 18.5, 22.5
T2	6.2, 15.5, 16.5, 17.8, 19.6	5.3, 18.3, 22.5, 22.9, 24.5
T3	6.1, 9.0, 14.6, 17.3, 21.6	10.4, 16.0, 17.8, 20.2, 21.0
T4	5.3, 6.6, 7.8, 13.4, 19.4	Not specified in detail
T5	10.9, 11.4, 16.3, 17.4, 22.3	6.8, 16.9, 17.9, 21.8, 25.3
T6	Not specified in detail	Not specified in detail

Table 2: Summary of XRPD Peaks for Valbenazine Tosylate Polymorphs (Forms T7-T12 and Form A)

Form	Primary Characteristic Peaks ($2\theta \pm 0.2^\circ$)	Secondary Characteristic Peaks ($2\theta \pm 0.2^\circ$)
T7	6.3, 11.7, 13.1, 14.0, 18.9	Not specified in detail
T8	Not specified in detail	Not specified in detail
T9	Not specified in detail	Not specified in detail
T10	6.4, 8.0, 10.9, 15.9, 22.4	Not specified in detail
T12	Not specified in detail	Not specified in detail
Form A	5.9, 13.3, 19.8	8.7, 11.0, 15.8

Table 3: Thermal Analysis Data for Valbenazine Tosylate Form A

Analysis	Observation
TGA	Approximately 2.61% weight loss when heated to 150°C.[4]
DSC	A single endothermic peak at approximately 139.1°C, corresponding to the melting endotherm.[4]

Experimental Protocols

The following section details the methodologies for preparing various crystalline forms of **valbenazine tosylate** as described in the literature. These protocols are essential for reproducing specific polymorphic forms for further characterization and use in formulation development.

General Preparation of Valbenazine Tosylate

A common method for the preparation of **valbenazine tosylate** involves the deprotection of Boc-L-Valinate with p-Toluene sulfonic acid in a suitable solvent.[5]

- Reaction Setup: Dissolve Boc-L-Valinate (5g) in acetonitrile (25ml) and heat the mixture to 50-55°C.[5]
- Addition of Acid: In a separate vessel, dissolve p-toluene sulfonic acid monohydrate (4.6g) in acetonitrile (15ml). Add this solution to the heated Boc-L-Valinate solution.[5]
- Reaction: Maintain the reaction mixture at 50-55°C for 6 hours.[5]
- Isolation: Cool the reaction mixture to 25°C.[5]
- Filtration and Drying: Filter the resulting solid, wash with acetonitrile, and dry under vacuum at 45-50°C to yield **valbenazine tosylate**. [5]

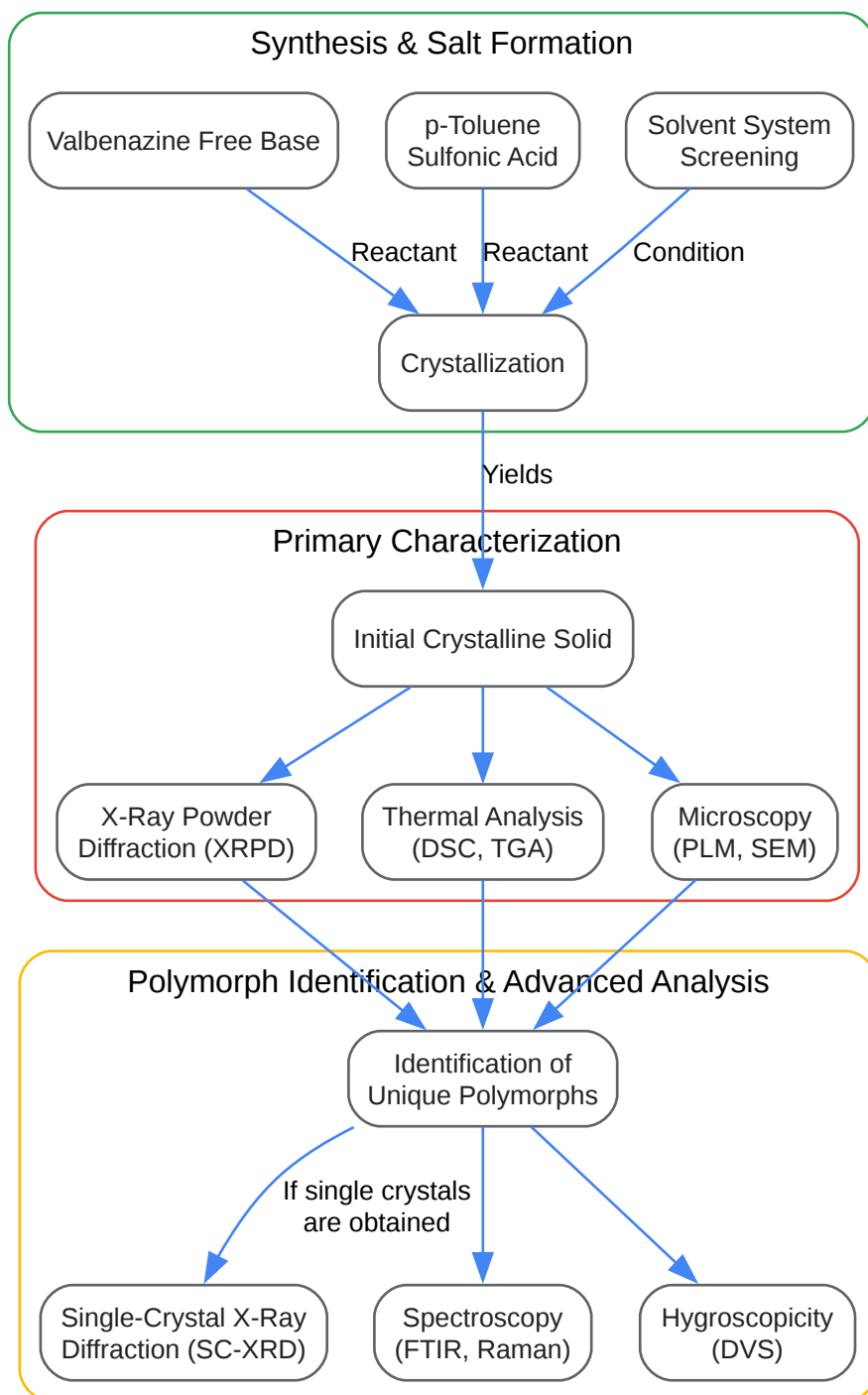
Preparation of Specific Polymorphic Forms

- Dissolution: Dissolve valbenazine (amount not specified) in methyl isobutyl ketone (MIBK).

- Acid Addition: Add a solution of p-toluenesulfonic acid (2.0 equivalents) in MIBK.
- Crystallization: Allow the solution to stir. Precipitation is observed.
- Isolation: The resulting crystals are filtered, vacuum-dried, and then characterized.
- Dissolution: Dissolve valbenazine (335 mg) in 1,4-dioxane (3.36 ml).[6]
- Acid Addition: Add p-toluenesulfonic acid (312 mg, 2.0 equivalents) and mix until a clear solution is obtained.[6]
- Crystallization: Stir the solution over a weekend, during which precipitation occurs.[6]
- Isolation: Filter the crystals and dry them under vacuum for characterization.[6]
- Starting Material: Begin with a solvate of **valbenazine tosylate**, preferably a co-solvate with 2-methyltetrahydrofuran (2-MeTHF) and water.[3]
- Suspension: Suspend the solvate in an ether-based solvent.[3]
- Stirring: Stir the suspension. The stirring speed can range from 50-1800 rpm, with 300-900 rpm being preferable for magnetic stirring and 100-300 rpm for mechanical stirring.[3]
- Isolation and Drying: Filter the solid and dry it to obtain crystalline Form A.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of **valbenazine tosylate** polymorphs, from the initial salt formation to detailed solid-state analysis.



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References

- 1. US20220127259A1 - Solid state forms of valbenazine - Google Patents [patents.google.com]
- 2. WO2018067945A1 - Solid state forms of valbenazine - Google Patents [patents.google.com]
- 3. KR102447769B1 - The crystalline form of valbenazine tosylate and its preparation and use - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. WO2020213014A1 - An improved process for the preparation of valbenazine and its salts - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Crystalline Structure Analysis of Valbenazine Tosylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611625#valbenazine-tosylate-crystalline-structure-analysis]

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Phone: (601) 213-4426

Email: info@benchchem.com